6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine
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Overview
Description
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is an organic compound characterized by a pyridine ring substituted with a 2,3-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluoroaniline and 3-acetylpyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2,3-difluoroaniline and 3-acetylpyridine under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base such as sodium hydroxide to form the pyridine ring.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,3-Difluorophenyl)-5-methylpyridin-2-amine
- 6-(2,3-Difluorophenyl)-5-methylpyridin-4-amine
- 6-(2,3-Difluorophenyl)-5-ethylpyridin-3-amine
Uniqueness
6-(2,3-Difluorophenyl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H10F2N2 |
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Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-(2,3-difluorophenyl)-5-methylpyridin-3-amine |
InChI |
InChI=1S/C12H10F2N2/c1-7-5-8(15)6-16-12(7)9-3-2-4-10(13)11(9)14/h2-6H,15H2,1H3 |
InChI Key |
UHKCQZNSPVDSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
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